molecular formula C12H23NO B8526382 1-Butylazonan-2-one CAS No. 54805-34-4

1-Butylazonan-2-one

Cat. No. B8526382
M. Wt: 197.32 g/mol
InChI Key: USZVFWDPAWMLJR-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

Following example 10, 16.32 g of 50% sodium hydride-mineral oil dispersion (8.16 g NaH, 0.34 M), 40 g (0.283 M) of azacyclononan-2-one and 43 g (0.311 M) of 1-bromobutane was refluxed for 22 hours. The reaction mixture was diluted with benzene-tolune and was extracted with water. The organic phase was separated, dried and concentrated to a yellow oil. Distillation afforded 41.4 g (74%) of product; b.p. 166°-170°/0.2 mm.
Quantity
16.32 g
Type
reactant
Reaction Step One
Name
Quantity
8.16 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
43 g
Type
reactant
Reaction Step Four
[Compound]
Name
benzene-tolune
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:12].Br[CH2:14][CH2:15][CH2:16][CH3:17]>>[CH2:14]([N:3]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:12])[CH2:15][CH2:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
16.32 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8.16 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
N1C(CCCCCCC1)=O
Step Four
Name
Quantity
43 g
Type
reactant
Smiles
BrCCCC
Step Five
Name
benzene-tolune
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 22 hours
Duration
22 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(CCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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